Bumetanide

Pharmacokinetics Oral absorption Bioavailability

Researchers requiring selective NKCC1 inhibition face a critical limitation: furosemide lacks isoform discrimination, inhibiting NKCC1 and NKCC2 with similar potency. Bumetanide resolves this with ~6-fold NKCC1 selectivity (IC₅₀ 0.68 μM for hNKCC1A vs. 4.0 μM for hNKCC2A), enabling targeted chloride transport studies without confounding NKCC2-mediated diuretic effects. • NKCC1 IC₅₀: 0.68 μM (hNKCC1A); 6-fold selective over NKCC2 (4.0 μM) • Bioavailability: 80-100% oral, predictable absorption vs. furosemide (10-100%) • Purity: ≥98% HPLC; stable at -20°C long-term; ambient shipping

Molecular Formula C17H20N2O5S
Molecular Weight 364.4 g/mol
CAS No. 28395-03-1
Cat. No. B1668049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBumetanide
CAS28395-03-1
SynonymsBumedyl
Bumetanide
Bumethanide
Bumex
Burinex
Drenural
Fordiuran
Miccil
PF 1593
PF-1593
PF1593
Molecular FormulaC17H20N2O5S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
InChIInChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)
InChIKeyMAEIEVLCKWDQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility54.7 [ug/mL] (The mean of the results at pH 7.4)
>20 mg/mL (in base)
2.57e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bumetanide CAS 28395-03-1: Sourcing the High-Bioavailability Loop Diuretic for Edema Management and NKCC Research


Bumetanide (CAS 28395-03-1) is a potent sulfonamide-derived loop diuretic that inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) in the thick ascending limb of the loop of Henle [1]. It is characterized by high and consistent oral bioavailability (80–100%), rapid onset of action (30–60 minutes), and a short elimination half-life (approximately 1–1.5 hours in normal renal function) [2]. Clinically, 1 mg of bumetanide is pharmacologically equivalent to approximately 40 mg of oral furosemide and 10–20 mg of torsemide [3]. In research contexts, bumetanide serves as the prototypical pharmacological tool for investigating NKCC1-mediated chloride transport, with reported IC₅₀ values of 0.68 μM for human NKCC1A and 4.0 μM for human NKCC2A in heterologous expression systems [4].

Serves as pharmacological tool for NKCC1-mediated chloride transport studies
Supports reproducible oral dosing in preclinical models via consistent absorption (80–100% reported)
Enables isoform-selective research: reported ~6-fold NKCC1 preference over NKCC2 in human isoforms

Why Furosemide Cannot Simply Replace Bumetanide: Procurement Implications of Bioavailability and Potency Gaps


Bumetanide is not functionally interchangeable with furosemide or torsemide on a simple milligram-for-milligram basis, nor without consideration of patient-specific pharmacokinetic variability. Furosemide exhibits highly erratic oral bioavailability ranging from 10% to 100% (mean approximately 50%) and is significantly affected by food intake, whereas bumetanide maintains 80–100% bioavailability with predictable absorption [1]. This variability directly impacts clinical dose conversion: 1 mg bumetanide provides diuretic effect equivalent to 40 mg oral furosemide, and the milligram potency ratio is approximately 40:1 [2]. In chronic kidney disease, the potency ratio deviates substantially—bumetanide 8 mg has been reported as less potent than furosemide 250 mg, underscoring that fixed conversion ratios are disease-state dependent [3]. Additionally, bumetanide exhibits ~6-fold selectivity for NKCC1 over NKCC2 in human oocyte assays, a property not shared by furosemide at comparable isoform discrimination, making bumetanide the only available tool for studies requiring relative NKCC1 selectivity [4]. These quantitative differences in bioavailability consistency, potency scaling, and molecular target selectivity preclude generic substitution without explicit dose recalculation and experimental validation.

Bumetanide
Oral bioavailability 80–100%, predictable absorption
Furosemide: erratic 10–100% bioavailability, food-dependent absorption may confound preclinical dosing
Bumetanide
Reported 40:1 potency ratio vs. oral furosemide; dose-linearity context
Potency ratio may deviate in renal impairment models; direct milligram substitution not supported
Bumetanide
NKCC1-selective tool: ~6-fold selectivity over NKCC2 in human isoforms
Furosemide shows no NKCC1/NKCC2 isoform discrimination; cannot substitute for NKCC1-specific studies

Quantitative Differentiation of Bumetanide: Head-to-Head Data Versus Furosemide and Torsemide


Oral Bioavailability: 80–100% for Bumetanide vs. Erratic 10–100% for Furosemide

Bumetanide exhibits consistently high and predictable oral bioavailability compared to furosemide. In comparative pharmacokinetic assessments, bumetanide oral bioavailability ranges from 80% to 100%, whereas furosemide bioavailability varies erratically from 10% to 100% with a mean of approximately 50% [1]. Torsemide also demonstrates 80–100% bioavailability, but unlike bumetanide, torsemide absorption is unaffected by food, whereas both bumetanide and furosemide absorption is reduced by concomitant food intake [2]. The 200% greater bioavailability of bumetanide relative to furosemide has been identified as a distinguishing feature between these two loop diuretics [3].

Oral Bioavailability
Head-to-head
Bumetanide: 80–100%
Furosemide: 10–100% (mean ~50%)
~200% greater mean bioavailability
Supports consistent plasma exposure in PK research models
Human PK data; absorption reduced by food in both agents
Pharmacokinetics Oral absorption Bioavailability Diuretic therapy

Diuretic Potency: 1 mg Bumetanide Equivalent to 40 mg Oral Furosemide

Bumetanide demonstrates approximately 40- to 50-fold greater milligram potency than furosemide in producing natriuresis and diuresis. The established clinical dose equivalence is 1 mg bumetanide (oral or IV) to 40 mg oral furosemide or 20 mg IV furosemide [1]. In a controlled human pharmacodynamic study, the urinary bumetanide excretion rate producing half-maximal sodium excretion was 1 ± 0.04 μg/min, compared to 69.8 μg/min for furosemide, confirming the ~70-fold greater potency on a molar basis at the site of action [2]. In anesthetized dog clearance studies, bumetanide was approximately 30-fold more potent than furosemide in enhancing sodium excretion [3]. In acute decompensated heart failure patients, bumetanide demonstrated a greater furosemide-equivalent urine output response (52 ± 46 mL/mg vs. 33 ± 25 mL/mg; P = 0.007) [4].

Natriuretic Potency
Head-to-head
Urinary excretion for half-maximal response: 1 μg/min (bumetanide) vs 69.8 μg/min (furosemide)
Clinical dose equivalence: 1 mg = 40 mg oral furosemide
Supports lower-dose formulation for reproducible diuretic research
Human pharmacodynamic study; dose-linear extrapolation may require validation
Diuretic potency Dose equivalence Natriuresis Loop diuretic

NKCC1 vs. NKCC2 Selectivity: Bumetanide Shows 6-Fold Preference for NKCC1 in Human Isoforms

In a heterologous Xenopus oocyte expression system comparing human NKCC1A and NKCC2A splice variants, bumetanide exhibited an IC₅₀ of 0.68 μM for hNKCC1A and 4.0 μM for hNKCC2A, representing an approximately 6-fold greater potency for NKCC1 inhibition [1]. This selectivity profile is notable because the study authors concluded that bumetanide is the only available selective NKCC1 inhibitor among clinically used loop diuretics [1]. In contrast, comparative studies of furosemide in rat NKCC isoforms showed no meaningful selectivity: furosemide inhibited rat NKCC2 and NKCC1 with similar potency (pIC₅₀ values of approximately 5.15–5.21), and bumetanide in the activated state of rat NKCC1 also showed equivalent inhibition of both isoforms (pIC₅₀ = 6.48 for both) [2]. The 6-fold human isoform selectivity of bumetanide provides a pharmacological window that furosemide lacks.

NKCC1 vs NKCC2 Selectivity
Cross-study
hNKCC1A IC₅₀ = 0.68 μM
hNKCC2A IC₅₀ = 4.0 μM
~6-fold selectivity for NKCC1
Furosemide: no isoform selectivity
Enables NKCC1-selective pharmacological studies
Human isoforms in Xenopus oocyte expression system
NKCC1 NKCC2 Cation-chloride cotransporter Ion transport Chloride homeostasis

Renal Tissue Affinity: 3-Fold Higher Kidney Affinity for Bumetanide vs. Furosemide at Maximal Diuresis

In a comparative tissue distribution study using radiolabeled compounds in anesthetized dogs, bumetanide was found to have approximately 3-fold higher affinity for renal tissue compared to furosemide. At one minute after maximal diuresis, renal tissue concentrations of bumetanide relative to plasma were 3-fold greater than those observed for furosemide [1]. Plasma protein binding was comparable between the two drugs (86–91%), and both compounds were excreted predominantly as unchanged drug in urine (86–99%) within 30 minutes of intravenous administration, indicating that differences in renal tissue affinity rather than plasma protein binding or metabolism contribute to the observed diuretic potency differences [1]. In the same study, intravenous dose-response data confirmed that bumetanide was approximately 30-fold more potent than furosemide in enhancing sodium excretion [1].

Renal Tissue Affinity
Head-to-head
Kidney/plasma ratio 3-fold higher than furosemide at maximal diuresis
Comparable plasma protein binding (86–91%)
Explains higher renal exposure in diuretic mechanism studies
Anesthetized dog model; tissue distribution data
Tissue distribution Renal pharmacology Diuretic mechanism Drug targeting

Bilirubin Displacement: Significantly Less Bilirubin Displacement at Therapeutic Concentrations

In a comparative study evaluating protein binding and bilirubin displacement in pooled adult and cord serum, bumetanide was highly protein bound (96.7%), similar to published values for furosemide (97.2%) [1]. However, at 'presumed therapeutic' plasma concentrations (furosemide 1–2 mg/L; bumetanide 0.5 mg/L), bumetanide displaced significantly less bilirubin from albumin in cord blood than furosemide (P < 0.001) [1]. This differential bilirubin-displacing property is clinically meaningful because displacement of bilirubin from albumin increases the free (unbound) bilirubin fraction, elevating the risk of kernicterus in neonates with hyperbilirubinemia. The study authors concluded that bumetanide might be more prudent to use than furosemide in sick neonates with hyperbilirubinemia [1].

Bilirubin Displacement
Head-to-head
Significantly less bilirubin displacement than furosemide (P
Reported lower bilirubin displacement in neonatal serum models
In vitro cord serum study; in vivo neonatal context requires validation
Equivalent Dosing
Class-level
1 mg bumetanide = 40 mg oral furosemide = 20 mg oral torsemide
Oral-to-IV dose ratio 1:1 due to high bioavailability
Supports dose-model consistency for cross-route research protocols
Clinical conversion tables; normal renal function assumption
Neonatal pharmacology Hyperbilirubinemia Plasma protein binding Drug safety

Equivalent Dosing Across Loop Diuretics: Bumetanide 1 mg = Furosemide 40 mg Oral = Torsemide 10–20 mg

Standardized dose equivalence tables from authoritative sources establish clear conversion ratios among loop diuretics. According to Society of Critical Care Medicine guidance, bumetanide 1 mg IV or oral is equivalent to furosemide 40 mg oral, furosemide 20 mg IV, and torsemide 20 mg oral [1]. A comprehensive 2024 comparative pharmacology table confirms these equivalencies: bumetanide oral bioavailability 80–100% with 1 mg equivalent dose; furosemide oral bioavailability 10–100% (average 50%) with 40 mg equivalent dose; torsemide oral bioavailability 80–100% with 20 mg equivalent dose [2]. The 1 mg bumetanide dose is identical for both oral and IV administration due to its high oral bioavailability, whereas furosemide requires a 2:1 oral-to-IV dose adjustment due to its erratic absorption [3]. This dose consistency across administration routes simplifies clinical conversion and formulary substitution protocols.

Equivalent Dosing
Class-level
1 mg bumetanide = 40 mg oral furosemide = 20 mg oral torsemide
Oral-to-IV dose ratio 1:1 due to high bioavailability
Supports dose-model consistency for cross-route research protocols
Clinical conversion tables; normal renal function assumption
Dose conversion Loop diuretic equivalence Clinical pharmacology Formulary management

Evidence-Based Procurement and Application Scenarios for Bumetanide CAS 28395-03-1


Neonatal Edema Management with Reduced Kernicterus Risk

Bumetanide should be prioritized over furosemide for diuretic therapy in neonates with hyperbilirubinemia or those at elevated risk for kernicterus. Direct head-to-head evidence demonstrates that at therapeutic plasma concentrations (bumetanide 0.5 mg/L vs. furosemide 1–2 mg/L), bumetanide displaces significantly less bilirubin from albumin in cord serum (P < 0.001) [1]. This reduced bilirubin displacement translates to a lower free bilirubin fraction and decreased neurotoxicity risk. Procurement of bumetanide for neonatal intensive care unit formularies is supported by this quantitative safety differentiation, which is not available with generic furosemide substitution.

NKCC1-Focused Research Requiring Isoform Selectivity

Investigators studying NKCC1-mediated chloride transport in neuronal, epithelial, or non-renal tissues should select bumetanide as the pharmacological tool of choice. In Xenopus oocyte expression systems, bumetanide inhibits human NKCC1A with an IC₅₀ of 0.68 μM and human NKCC2A with an IC₅₀ of 4.0 μM, representing an approximately 6-fold selectivity for NKCC1 [1]. Furosemide does not exhibit this isoform discrimination, inhibiting both rat NKCC1 and NKCC2 with similar potency (pIC₅₀ ~5.15–5.21) [2]. Bumetanide is identified in the literature as the only available selective NKCC1 inhibitor, making it indispensable for experiments where NKCC2-mediated diuretic effects must be minimized or where NKCC1-specific pharmacology is under investigation [1].

Chronic Edema Management Requiring Consistent Oral Bioavailability

Bumetanide is indicated for patients with heart failure, hepatic cirrhosis, or renal disease-associated edema where predictable diuretic response is essential. Its oral bioavailability of 80–100% provides consistent absorption, in contrast to furosemide's highly variable 10–100% bioavailability (mean ~50%) [1]. In acute decompensated heart failure, bumetanide delivers a greater furosemide-equivalent urine output response (52 ± 46 mL/mg vs. 33 ± 25 mL/mg; P = 0.007) [2]. The 1 mg bumetanide dose is equivalent to 40 mg oral furosemide, enabling lower pill burden and simplified oral-to-IV transition without dose recalculation [3]. These properties support formulary inclusion of bumetanide for patients with erratic furosemide absorption or those transitioning between care settings.

Advanced Chronic Kidney Disease with Reduced Diuretic Responsiveness

Bumetanide may be preferred over furosemide in select patients with advanced chronic kidney disease (CKD), though with important dose adjustments. In patients with severe CKD (GFR 2.7–10.7 mL/min), bumetanide 8 mg IV produced significant increases in water and sodium excretion, with some patients achieving sodium excretion exceeding 50% of filtered load—indicating proximal tubular effects not typically observed at standard doses [1]. However, the conventional 40:1 potency ratio does not hold in advanced CKD: in comparative analysis, bumetanide 8 mg was less potent than furosemide 250 mg, a deviation from the 1:40 ratio observed in normal renal function [1]. Procurement for CKD applications requires awareness that higher absolute doses may be needed, and the therapeutic window must be carefully managed due to dose-dependent muscle pain and stiffness reported at GFR < 5.3 mL/min [1].

Application
Selection Property
Validation Focus
Neonatal bilirubin displacement endpoint studies
Bilirubin-albumin displacement profile
Cord serum ultrafiltration endpoint comparison
NKCC1-selective ion transport research
Isoform-selectivity profile (NKCC1 vs NKCC2)
Heterologous expression IC₅₀ endpoint
Diuretic response consistency in heart failure models
Oral bioavailability and absorption predictability
Urine output response endpoint; PK exposure profile
Renal impairment diuretic response modeling
Potency ratio stability in reduced GFR models
Sodium excretion endpoint at adjusted dose levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bumetanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.